6-Amino-3-(ethoxymethyl)benzo[d]oxazol-2(3H)-one is a chemical compound characterized by its unique structure and potential applications in medicinal chemistry. This compound belongs to the class of benzo[d]oxazole derivatives, which are known for their biological activities, including antimicrobial and anticancer properties. The specific structural features of 6-amino-3-(ethoxymethyl)benzo[d]oxazol-2(3H)-one make it a subject of interest for researchers exploring new therapeutic agents.
The compound can be classified as an oxazole derivative, which is a five-membered heterocyclic compound containing nitrogen and oxygen atoms. It is often utilized in pharmaceutical research due to its diverse biological activities. The source of information regarding this compound includes various patents and scientific literature that detail its synthesis, properties, and applications in drug development .
The synthesis of 6-amino-3-(ethoxymethyl)benzo[d]oxazol-2(3H)-one typically involves several key steps:
Specific reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity. Common solvents used include dimethylformamide or ethanol, and reactions may require heating under reflux conditions to promote ring closure and functional group transformations.
The molecular structure of 6-amino-3-(ethoxymethyl)benzo[d]oxazol-2(3H)-one can be represented as follows:
The compound’s structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its molecular connectivity and functional groups.
6-Amino-3-(ethoxymethyl)benzo[d]oxazol-2(3H)-one can participate in various chemical reactions:
The choice of reagents and conditions (e.g., temperature, pH) plays a crucial role in determining the outcome of these reactions. For example, using reducing agents like lithium aluminum hydride can effectively reduce the oxazole ring.
The mechanism of action for compounds like 6-amino-3-(ethoxymethyl)benzo[d]oxazol-2(3H)-one typically involves interaction with biological targets such as enzymes or receptors:
Experimental studies using biochemical assays can elucidate the specific interactions and inhibitory effects on target enzymes, providing quantitative data on potency and efficacy.
Relevant analytical techniques such as High Performance Liquid Chromatography (HPLC) can be employed to assess purity and stability over time .
6-Amino-3-(ethoxymethyl)benzo[d]oxazol-2(3H)-one has potential applications in various scientific fields:
Benzoxazole derivatives represent a privileged scaffold in medicinal chemistry, characterized by a fused heterocyclic system where a benzene ring is condensed with an oxazole moiety. This core structure imparts exceptional electronic versatility and planar rigidity, enabling diverse interactions with biological targets. Historically, benzoxazole-based compounds emerged as key players in antimicrobial development, with early derivatives like 2-aminobenzoxazole demonstrating inhibitory activity against bacterial pathogens as early as the 1970s . The scaffold’s evolution accelerated with the discovery of its RNA-binding capability, particularly through derivatives featuring amino substitutions, which showed promise in modulating genetic expression pathways .
Table 1: Therapeutic Applications of Key Benzoxazole Derivatives
Derivative Class | Therapeutic Area | Biological Target | Significance |
---|---|---|---|
2-Aminobenzoxazoles | Antimicrobial | DNA Gyrase | Early broad-spectrum antibiotic candidates |
5/6-Substituted Benzoxazoles | Anticancer | Topoisomerase II/PDK-1 | Induced apoptosis in tumor cell lines |
3-Alkylated Benzoxazolones | Neuroprotection | GABA Receptors | Enhanced blood-brain barrier penetration |
Halogenated Benzoxazoles | Anti-inflammatory | COX-2 | Improved selectivity over COX-1 isoform |
The 2000s marked a pivotal shift toward targeted therapies, where benzoxazole derivatives were engineered for kinase inhibition. Notable examples include OSU-03012 (AR-12), a benzoxazole-based PDK-1 inhibitor with IC₅₀ values of 5 μM, demonstrating potent anticancer effects in xenograft models [6]. Concurrently, the exploration of substituent diversity at the 3-position—such as pyridinylmethyl or ethoxymethyl groups—revealed enhanced pharmacokinetic profiles, including improved solubility and target binding affinity [7]. These advancements cemented benzoxazoles as multifunctional templates in drug discovery, adaptable to therapeutic areas spanning oncology, neurology, and infectious diseases.
The strategic incorporation of a 6-amino group paired with a 3-(ethoxymethyl) chain in benzoxazol-2(3H)-one derivatives creates a synergistic framework for bioactivity optimization. The 6-amino group (–NH₂) functions as a strong electron-donating substituent, increasing electron density within the benzoxazole π-system. This electronic redistribution enhances hydrogen-bond acceptor capacity at the oxazolone carbonyl (O=C), evidenced by the compound’s high topological polar surface area (TPSA) of 70.39 Ų [1]. Such properties facilitate interactions with polar enzymatic pockets, particularly in kinases and DNA-processing enzymes, where the amino group can form critical hydrogen bonds with catalytic residues .
The 3-(ethoxymethyl) moiety (–CH₂OCH₂CH₃) introduces distinct steric and lipophilic influences. Compared to simpler alkyl groups (e.g., methyl), this chain extends molecular flexibility while maintaining moderate hydrophobicity, as reflected in the compound’s logP value of 1.17 [1]. The ether oxygen provides an additional hydrogen-bond acceptor site, while the ethyl chain creates a small hydrophobic domain. This balanced amphiphilicity enables membrane permeability without compromising aqueous solubility—a critical factor for cellular uptake. Experimental studies confirm that 3-alkoxymethyl analogs exhibit superior metabolic stability over ester-containing derivatives, resisting esterase-mediated hydrolysis in hepatic microsomes .
Table 2: Comparative Effects of Substituents on Benzoxazole Bioactivity
Substituent Pattern | logP | TPSA (Ų) | Key Biological Effects | Structural Advantages |
---|---|---|---|---|
6-Amino only (e.g., CID 826989) | 0.89 | 67.4 | Moderate RNA binding; limited cellular uptake | High polarity; target specificity |
3-Methyl only | 1.05 | 42.7 | Enhanced permeability; reduced target affinity | Steric bulk; metabolic vulnerability |
6-Amino-3-(ethoxymethyl) | 1.17 | 70.39 | Optimal kinase inhibition; balanced ADME profile | Flexibility; ether-mediated H-bonding |
3-Pyridinylmethyl (e.g., PH019323) | 1.32 | 75.6 | Improved target affinity; cation-π interactions | Basic nitrogen; potential for salt formation |
Synthetic methodologies for 6-amino-3-(ethoxymethyl)benzo[d]oxazol-2(3H)-one emphasize regioselective functionalization:
The 6-amino-3-(ethoxymethyl) combination thus represents a structure-activity relationship (SAR) breakthrough, enabling simultaneous optimization of electronic, steric, and pharmacokinetic properties. This duality supports its application as a versatile intermediate for anticancer and antimicrobial agents, where dual-target engagement is increasingly desirable .
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: